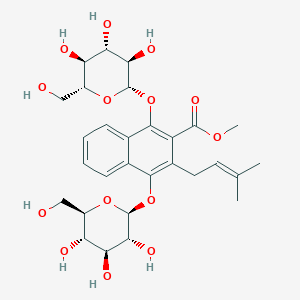
Dihydroprehelminthosporol
Descripción general
Descripción
Dihydroprehelminthosporol is a natural organic compound with the molecular formula C15H26O2. It is a yellow crystalline solid, stable at room temperature. This compound is isolated from the fungus Veronaea sp. and exhibits significant cytotoxicity towards human cancer cell lines A549 and SK-OA-3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dihydroprehelminthosporol involves the isolation of the compound from the fungus Veronaea sp the compound can be prepared by extracting it from the fungal culture using organic solvents followed by purification techniques such as chromatography .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation of the fungus Veronaea sp. under controlled conditions to maximize yield. The extraction process would then be scaled up using industrial-grade solvents and purification methods to obtain the compound in bulk .
Análisis De Reacciones Químicas
Types of Reactions: Dihydroprehelminthosporol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Aplicaciones Científicas De Investigación
Dihydroprehelminthosporol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a model compound for studying the chemical behavior of sesquiterpenoids and their derivatives.
Biology: The compound’s cytotoxic properties make it a valuable tool for studying cancer cell biology and developing potential anticancer agents.
Medicine: Research into this compound’s mechanism of action could lead to the development of new therapeutic agents for cancer treatment.
Industry: The compound’s unique chemical properties may find applications in the development of new materials or as a precursor for synthesizing other valuable compounds .
Mecanismo De Acción
Dihydroprehelminthosporol exerts its effects primarily through its cytotoxic activity. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to cell death in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with key signaling pathways that regulate cell growth and apoptosis .
Comparación Con Compuestos Similares
Isodihydroprehelminthosporol: A closely related compound with similar cytotoxic properties.
Prehelminthosporol: Another related compound with a similar chemical structure but different biological activity.
Prelycopene: A natural product with a similar sesquiterpenoid structure.
Uniqueness: this compound is unique due to its specific cytotoxic activity against certain cancer cell lines and its origin from the fungus Veronaea sp. Its distinct chemical structure and biological properties set it apart from other similar compounds, making it a valuable subject for scientific research .
Propiedades
IUPAC Name |
[(1R,4R,5R,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUHYMYSGYWGI-FQKPHLNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(C1C(C2=C)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1[C@H](C2=C)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




